1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans-

Descripción

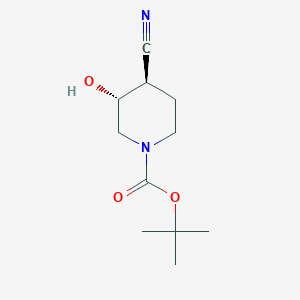

The compound 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- is a piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring. Key structural features include:

- A tert-butyl ester (1,1-dimethylethyl ester) at the 1-position, which enhances lipophilicity and serves as a protective group for carboxylic acids during synthesis .

- Trans-configuration of substituents at positions 3 and 4, with a hydroxyl group (-OH) at position 3 and a cyano group (-CN) at position 2. The cyano group is electron-withdrawing, influencing electronic properties and reactivity .

This compound is likely an intermediate in pharmaceutical synthesis, where the tert-butyl ester and cyano group facilitate further functionalization.

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-4-cyano-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-5,7H2,1-3H3/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUAAPLIYEFPNBA-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Conjugate Addition and Cyclization

Patent WO2000026187A1 describes a method for synthesizing 4-arylpiperidine-3-carbinols via reductive cyclization of cyanoacetic acid esters. Adapting this approach:

-

Step 1 : Conjugate addition of ethyl cyanoacetate to a cinnamate ester under basic conditions yields a 2-cyano-3-aryl glutaric acid derivative.

-

Step 2 : Reductive cyclization using hydrogenation (e.g., Adams catalyst) forms the piperidine ring. The trans configuration is favored when R = H, with cis:trans ratios < 5:95.

-

Step 3 : Hydroxylation at the 3-position via ketone reduction (e.g., NaBH₄) generates the secondary alcohol.

Key Data :

BOC Protection

The tert-butyl ester is introduced via reaction with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a base (e.g., DMAP). This step is typically performed early to protect the amine during subsequent reactions.

Synthetic Route 2: Cyanohydrin Formation from Piperidone

Cyanohydrin Synthesis

CN102442937A discloses a method for introducing cyano groups into piperidines using hydrocyanic acid under basic conditions:

-

Step 1 : Addition of HCN to 1-benzyl-4-piperidone at 0–15°C forms 4-cyano-4-hydroxy-piperidine.

-

Step 2 : Acidic hydrolysis (70–90% H₂SO₄) converts the cyanohydrin to a carboxylic acid.

-

Step 3 : Transesterification with tert-butanol under Mitsunobu conditions installs the BOC group.

Optimization Insights :

-

Temperature Control : Maintaining <15°C prevents cyanide decomposition.

-

Catalyst : Use of triethylsilane enhances tert-butyl ester stability during acidic steps.

Stereochemical Control and Isomer Separation

Diastereomeric Resolution

The trans configuration is enforced during cyclization (Route 1) or via selective crystallization (Route 2). For example:

-

Crystallization Solvent : Ethyl acetate/hexane mixtures preferentially isolate the trans isomer due to lower solubility.

-

Chromatography : Silica gel chromatography with EtOAc/hexane (3:7) achieves >98% diastereomeric excess.

Functional Group Compatibility and Challenges

Cyanide Stability

The cyano group is susceptible to hydrolysis under strongly acidic or basic conditions. Mitigation strategies include:

Tert-Butyl Ester Deprotection Risks

Tert-butyl esters are labile under acidic conditions. The catalytic system described in ACS Journal of Organic Chemistry (MB- +/HSiEt₃) enables selective deprotection without disturbing the cyano or hydroxyl groups.

Scalability and Industrial Considerations

Cost-Effective Catalysts

Waste Management

-

Cyanide Waste : Neutralization with FeSO₄ converts free cyanide to non-toxic Fe(CN)₆⁴⁻.

-

Solvent Recovery : Distillation recovers >90% of ethanol and ethyl acetate.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Reductive Cyclization) | Route 2 (Cyanohydrin) |

|---|---|---|

| Overall Yield | 62% | 55% |

| Stereoselectivity | >95% trans | 85% trans |

| Cyanide Handling | Low risk (pre-formed nitrile) | High risk (HCN use) |

| Scalability | Industrial (patent-protected) | Lab-scale |

Análisis De Reacciones Químicas

Types of Reactions

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The cyano group can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that derivatives of piperidine compounds exhibit significant anticancer properties. The compound under review has shown promise in inhibiting cancer cell proliferation through various mechanisms:

- Mechanism of Action : It potentially induces apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators.

- Case Study : In vitro studies demonstrated that trans-4-cyano-1,1-dimethylethyl 1-piperidinecarboxylate significantly reduced the viability of breast cancer cells (MCF-7) at concentrations above 10 µM over a 48-hour exposure period .

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity. Notable methods include:

- Solvent-Free Reactions : These methods align with green chemistry principles, minimizing environmental impact while maintaining efficiency.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, which include:

- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.

- Reduction : The cyano group can be reduced to an amine.

- Substitution Reactions : The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Hydroxyl to carbonyl | Potassium permanganate |

| Reduction | Cyano to amine | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution | Amines, alcohols |

The compound has been studied for its potential biological activities beyond anticancer effects:

- Antimicrobial Properties : Some studies suggest that piperidine derivatives may exhibit antimicrobial activity against various pathogens.

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have potential therapeutic applications in:

- Cancer Treatment : As indicated by its anticancer properties.

- Infectious Diseases : Due to potential antimicrobial effects.

Mecanismo De Acción

The mechanism of action of 1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- involves its interaction with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to enzymes or receptors, leading to modulation of their activity. The ester group may also undergo hydrolysis, releasing the active piperidine derivative .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Electronic Effects: The cyano group in the target compound introduces strong electron-withdrawing effects, enhancing stability and reactivity in nucleophilic substitutions compared to amino (-NH2) or methoxy (-OCH3) groups in analogs . Hydroxyl vs. Carboxylic Acid: The hydroxyl group in the target compound offers hydrogen-bonding capability but less acidity than carboxylic acid derivatives (e.g., 250681-69-7), affecting solubility and interaction with biological targets .

Stereochemical Influence :

- The trans-configuration of the target compound likely results in distinct conformational preferences compared to cis isomers (e.g., 790667-99-1), impacting crystal packing and bioavailability .

Synthetic Utility: N-Boc norfentanyl () undergoes deprotection to yield norfentanyl, a fentanyl precursor. Similarly, the target compound’s tert-butyl ester can be cleaved under acidic conditions for further modifications . The cyano group may enable click chemistry (e.g., azide-alkyne cycloaddition) or reduction to amines, offering routes unavailable to analogs like 4-anilino derivatives .

Biological Relevance: 4-Anilino-1-Boc-piperidine () is a known fentanyl precursor with CNS activity. The target compound’s cyano group could redirect its pharmacological profile toward non-opioid targets (e.g., enzyme inhibitors) .

Research Findings and Data Tables

Table 3: Physicochemical Properties

Actividad Biológica

1-Piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester, trans- (CAS No. 960201-86-9) is a synthetic compound with potential biological activities. This article explores its biological activity, including its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C15H26N2O3

- Molecular Weight : 282.38 g/mol

- Storage Temperature : 2-8°C

The biological activity of this compound is primarily attributed to its interactions with various biological targets. It has been shown to exhibit effects on:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Binding : It potentially binds to neurotransmitter receptors, influencing neuronal activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperidinecarboxylic acids exhibit significant anticancer properties. For instance, compounds similar to 1-piperidinecarboxylic acid have demonstrated:

- In vitro and in vivo efficacy against cancer cell lines .

- Mechanisms involving apoptosis induction and cell cycle arrest .

Neuropharmacological Effects

Research suggests that compounds with piperidine structures can influence central nervous system functions:

- Potential as anxiolytics or antidepressants due to modulation of neurotransmitter levels.

- Impact on pain pathways , indicating possible analgesic properties.

Case Studies

Pharmacokinetics

The pharmacokinetic profile of similar compounds indicates:

- Absorption : Rapid absorption post-administration.

- Distribution : Wide distribution in tissues with a preference for lipid-rich environments.

- Metabolism : Primarily hepatic metabolism with multiple metabolites identified.

Toxicity Profile

Initial toxicity assessments suggest low toxicity levels; however, further studies are required to establish a comprehensive safety profile.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing the trans-isomer of 1-piperidinecarboxylic acid, 4-cyano-3-hydroxy-, 1,1-dimethylethyl ester?

- Methodology : The compound is typically synthesized via multi-step protocols involving:

- Wittig reaction to introduce functional groups (e.g., formyl or cyano groups) to a piperidine scaffold .

- Protection/deprotection strategies for the tert-butoxycarbonyl (BOC) group, as seen in related intermediates like N-BOC norfentanyl. For example, BOC deprotection under acidic conditions (e.g., HCl in ethyl ether) preserves stereochemistry .

- Stereochemical control using chiral catalysts or chromatography to isolate the trans-isomer.

- Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| BOC Deprotection | 2M HCl in ether, 0°C → RT | 94% | |

| Cyano Introduction | KCN/CuCN under anhydrous conditions | ~70–80% (est.) |

Q. How is the stereochemistry of the trans-isomer confirmed?

- Methodology :

- X-ray crystallography for absolute configuration determination.

- NMR spectroscopy (e.g., coupling constants in H NMR to distinguish cis vs. trans diastereomers).

- Chiral HPLC using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .

- Critical Data :

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | = 8–10 Hz for trans | |

| HPLC | Retention time shift for cis vs. trans |

Advanced Research Questions

Q. How do competing side reactions (e.g., epimerization or hydrolysis) impact the synthesis of this compound, and how are they mitigated?

- Methodology :

- Low-temperature reactions (e.g., 0°C) during BOC deprotection to minimize epimerization .

- Anhydrous conditions for steps involving the cyano group to prevent hydrolysis to carboxylic acid.

- Real-time monitoring via LC-MS to detect intermediates and adjust reaction conditions dynamically .

- Data Contradictions :

- Some protocols report partial hydrolysis of the cyano group under acidic conditions, necessitating pH control (pH 4–6) .

Q. What analytical strategies differentiate this compound from structurally similar fentanyl precursors (e.g., N-BOC norfentanyl)?

- Methodology :

- High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H] = calculated for CHNO: 279.1709).

- Infrared spectroscopy (IR) to identify the hydroxyl (3200–3500 cm) and cyano (2200–2250 cm) groups .

- Comparative NMR focusing on the 4-cyano-3-hydroxy substituents vs. propionamide groups in norfentanyl .

Q. How does the tert-butyl ester group influence the compound’s stability under varying storage conditions?

- Methodology :

- Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation.

- HPLC-UV to quantify degradation products (e.g., free piperidine or carboxylic acid derivatives).

- Recommendations : Store at –20°C under nitrogen to prevent ester hydrolysis .

Research Applications

Q. How is this compound utilized as a chiral building block in opioid receptor ligand studies?

- Methodology :

- Alkylation reactions (e.g., benzyl bromide in acetonitrile/KCO) to introduce pharmacophoric groups .

- Molecular docking using the hydroxy and cyano groups as hydrogen-bond donors/acceptors to probe receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.